2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)ethan-1-one
Description
2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)ethan-1-one is a complex organic compound that belongs to the class of oxadiazole derivatives
Properties
IUPAC Name |
2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(2-methylpiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-12-5-3-4-10-20(12)15(21)11-24-17-19-18-16(23-17)13-6-8-14(22-2)9-7-13/h6-9,12H,3-5,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQPOIYHBXBQLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)ethan-1-one typically involves multiple steps. One common method starts with the reaction of 4-methoxybenzohydrazide with carbon disulfide and potassium hydroxide to form the corresponding 1,3,4-oxadiazole derivative. This intermediate is then reacted with 2-chloro-1-(2-methylpiperidin-1-yl)ethan-1-one under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the oxadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Molecular Formula and Weight
- Molecular Formula: C17H20N2O3S
- Molecular Weight: 326.4 g/mol
Structural Characteristics
The compound contains:
- A 1,3,4-oxadiazole ring, which is often associated with antimicrobial and anticancer properties.
- A sulfanyl group that may enhance the biological activity of the molecule.
- A piperidine ring that contributes to the pharmacological profile of the compound.
Anticancer Activity
Research has indicated that compounds containing oxadiazole rings exhibit promising anticancer properties. For instance, studies have shown that derivatives of oxadiazoles can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Study: Anticancer Evaluation
In a recent study assessing similar oxadiazole derivatives, compounds were evaluated for their cytotoxic effects against different cancer cell lines. The results demonstrated significant activity against breast cancer (MCF-7) and lung cancer (A549) cell lines, indicating that modifications to the oxadiazole structure could enhance efficacy .
Antimicrobial Properties
The presence of both the oxadiazole and sulfanyl groups suggests potential antimicrobial activity. Studies on related compounds have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .
Example of Antimicrobial Testing
A disc diffusion method was employed to evaluate the antimicrobial efficacy of synthesized derivatives. The results indicated that certain modifications led to enhanced antibacterial activity compared to standard antibiotics .
Neuropharmacological Effects
Compounds with piperidine structures are often investigated for their neuropharmacological effects. Preliminary studies suggest that derivatives similar to this compound may exhibit anxiolytic and antidepressant-like activities in animal models .
Mechanism of Action
The exact mechanism of action of 2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)ethan-1-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its oxadiazole and piperidine moieties. These interactions can lead to the inhibition of bacterial growth or the modulation of biological pathways involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-(4-methoxyphenyl)-1,3,4-oxadiazole
- 2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-1-naphthylmethylidene]acetohydrazide
- 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters
Uniqueness
2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)ethan-1-one is unique due to its combination of an oxadiazole ring and a piperidine moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development .
Biological Activity
The compound 2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)ethan-1-one is a synthetic derivative that incorporates a 1,3,4-oxadiazole ring and a piperidine moiety. These structural features are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory effects. This article explores the biological activity of this compound based on available research findings.
- Molecular Formula : C19H22N4O3S
- Molecular Weight : 382.47 g/mol
- CAS Number : 337498-61-0
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The oxadiazole moiety is often associated with pharmacological properties such as antimicrobial and anticancer activities. The piperidine group is known to enhance bioactivity by improving solubility and stability.
Antimicrobial Activity
Research indicates that compounds with oxadiazole structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound possess moderate to high antibacterial and antifungal activities against various strains.
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| Oxadiazole Derivative A | Antibacterial | 32 |
| Oxadiazole Derivative B | Antifungal | 16 |
The synthesized derivative demonstrated a Minimum Inhibitory Concentration (MIC) comparable to standard antibiotics, suggesting potential as an antimicrobial agent .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in several studies. Notably, its inhibitory activity against acetylcholinesterase (AChE) has been evaluated:
These findings indicate that the compound may serve as a lead for developing new treatments for neurodegenerative diseases where AChE inhibition is beneficial.
Case Studies
Several case studies have highlighted the pharmacological potential of compounds featuring the oxadiazole and piperidine structures:
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of synthesized oxadiazole derivatives and found that modifications in the piperidine structure significantly enhanced their activity against resistant bacterial strains .
- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of similar compounds, demonstrating that they could prevent neuronal cell death in vitro by inhibiting oxidative stress pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
